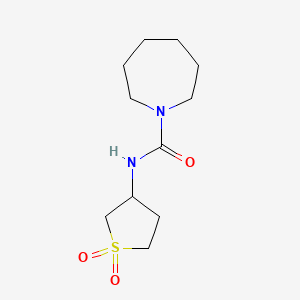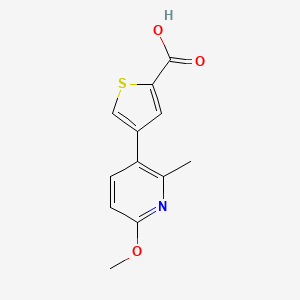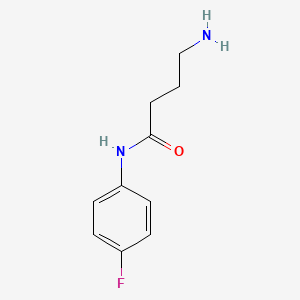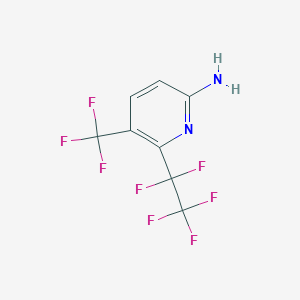![molecular formula C18H19N3O4S B12120028 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine ring substituted with a pyrimidine derivative and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Derivative: Starting with a propyl-substituted pyrimidine, hydroxylation is achieved using reagents like hydrogen peroxide in the presence of a catalyst.
Thioether Formation: The hydroxylated pyrimidine is then reacted with a thiol compound under basic conditions to form the sulfanyl group.
Pyrrolidine Ring Formation: The pyrimidine derivative is then coupled with a 4-methylphenyl-substituted pyrrolidine precursor through a cyclization reaction, often facilitated by a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic aromatic substitution can occur on the methylphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine ring is particularly significant due to its resemblance to nucleic acid bases.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The ability to modify the compound’s structure allows for the development of analogs with improved efficacy and reduced toxicity.
Industry
In the industrial sector, this compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mécanisme D'action
The mechanism of action of 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl group can form strong interactions with metal ions or other nucleophilic sites, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-phenylpyrrolidine-2,5-dione
- 3-[(4,6-Dihydroxy-5-ethylpyrimidin-2-yl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group on the pyrimidine ring and the methyl group on the phenyl ring provide distinct steric and electronic properties, making it a valuable compound for targeted research and application development.
Propriétés
Formule moléculaire |
C18H19N3O4S |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-[(4-hydroxy-6-oxo-5-propyl-1H-pyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H19N3O4S/c1-3-4-12-15(23)19-18(20-16(12)24)26-13-9-14(22)21(17(13)25)11-7-5-10(2)6-8-11/h5-8,13H,3-4,9H2,1-2H3,(H2,19,20,23,24) |
Clé InChI |
LFVJIXDHDFOIOK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C(NC1=O)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)



![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)



![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)
